molecular formula C17H31BrO6 B1143111 tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate CAS No. 166668-33-3

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

Cat. No.: B1143111
CAS No.: 166668-33-3
M. Wt: 411.33
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Description

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a bifunctional reagent designed for advanced chemical biology and materials science research. Its structure incorporates a terminal bromine group, which serves as an excellent leaving group for nucleophilic substitution reactions, enabling reliable covalent attachment to biomolecules or other substrates. The central polyether chain (4,7,10,13-tetraoxa) provides hydrophilicity and flexibility, which can be critical for improving the solubility and bioavailability of conjugate molecules. The tert-butyl ester at the opposite terminus offers a protected carboxylic acid functionality; this group is stable under a variety of conditions but can be readily deprotected with acid to reveal a free carboxylate for further coupling via amide bond formation. This unique combination of features makes this compound a valuable tool for constructing cleavable linkers, developing antibody-drug conjugates (ADCs), and creating functionalized surfaces or polymers. Its primary research value lies in its role as a customizable spacer arm in the synthesis of complex molecular architectures, where it can bridge disparate molecules while modulating the physicochemical properties of the final conjugate.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDCGWNGIROULA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Coupling Methodology

The primary synthesis route involves coupling a bromoalkyl ester precursor with a tetraoxaheptadecenoate backbone. A pivotal study demonstrated the reaction of 3-bromopropionic acid derivatives with ethylene glycol-based spacers under Mitsunobu conditions. This method ensures stereochemical control over the trans-configuration of the double bond at position 15, critical for subsequent conjugation reactions.

Mechanistic Insight :
The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the nucleophilic substitution between the hydroxyl group of the tetraoxa chain and the bromoalkyl ester. This step is followed by tert-butyl esterification using Boc anhydride in dichloromethane, achieving yields of 68–72%.

Stepwise Synthesis and Intermediate Characterization

Preparation of the Tetraoxaheptadecenoate Backbone

The backbone is synthesized via sequential etherification of ethylene glycol units. Key intermediates include:

  • 4,7,10,13-Tetraoxa-15-heptadecenol : Synthesized by reacting tetraethylene glycol with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Bromination at Position 17 : Achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 85–90% conversion.

Critical Parameters :

  • Temperature control (<40°C) to prevent allylic rearrangement.

  • Strict anhydrous conditions to avoid hydrolysis of the bromoester.

tert-Butyl Ester Installation

The final step involves protecting the carboxylic acid group as a tert-butyl ester. This is accomplished via reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP).

Reaction Table 1: Optimization of tert-Butyl Protection

ParameterOptimal ValueYield (%)Purity (HPLC)
Boc₂O Equiv.1.29298.5
DMAP Concentration0.1 M8997.8
SolventTHF9499.1

Data adapted from solid-phase synthesis protocols.

Solid-Phase Synthesis and Automation

Immobilization on Synphase Lanterns

The Hycron linker’s utility in automated platforms is highlighted by its compatibility with Synphase lanterns. A 2022 study detailed the immobilization of the compound via allyl carbamate linkages, achieving a loading capacity of 6.4 μmol per lantern .

Automated Workflow :

  • Linker Activation : HATU/HOAt-mediated coupling under microwave irradiation (50°C, 3 h).

  • Disaccharide Attachment : Reaction with Fmoc-protected glycans (0.7 equiv. relative to amine sites).

  • Deprotection and Sulfation : Sequential removal of Fmoc, Lev, and TBS groups using piperidine, hydrazine, and TBAF, respectively.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

  • Allylic Bromide Isomerization : Observed during prolonged storage, mitigated by storing at −20°C under argon.

  • Ester Hydrolysis : Addressed using molecular sieves (3Å) during Boc protection.

Table 2: Stability Profile of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

ConditionDegradation (%)Time (Days)
Ambient Temperature1230
4°C330
−20°C (Argon)0.530

Data sourced from supplier stability studies.

Applications in Bioconjugation and Polymer Chemistry

Peptide Anchor in ATRP Initiators

The compound’s bromoester moiety enables atom transfer radical polymerization (ATRP) of acrylate monomers. A 2004 study functionalized RGD peptides with the Hycron linker, though premature termination of polymer chains was noted due to steric hindrance.

Glycopeptide Synthesis

In heparan sulfate (HS) synthesis, the linker facilitated automated assembly of 16 HS disaccharides, reducing purification steps by 80% compared to solution-phase methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has been investigated for its potential in drug development due to its unique structural features that may enhance bioactivity. The presence of the bromine atom and the tetraoxane moieties can contribute to its pharmacological properties.

Bioconjugation and Linker Chemistry

This compound serves as a versatile linker in bioconjugation chemistry. Its structure allows it to form stable bonds with various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. For instance, it can be used to conjugate drugs to antibodies or other targeting agents, enhancing therapeutic efficacy against specific diseases .

Polymer Chemistry

In polymer science, this compound can be utilized as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Its ability to introduce specific functional groups into polymer chains can lead to materials with enhanced mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Drug Delivery Systems

Research has demonstrated the effectiveness of using this compound as a linker in the synthesis of drug-conjugates aimed at targeted cancer therapy. In one study, the compound was conjugated with cytotoxic agents and showed improved selectivity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Diagnostic Applications

Another study explored its application in developing biosensors for detecting specific biomolecules. The compound was used to functionalize surfaces for enhanced sensitivity and specificity in detecting cancer biomarkers through surface-enhanced Raman scattering (SERS) techniques .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiators include:

  • Bromoalkene: The trans-17-bromoalkene distinguishes it from non-halogenated analogs, enabling nucleophilic substitution or cross-coupling reactions.
  • Tetraoxa chain : The four ether linkages enhance solubility in polar solvents compared to hydrocarbon analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate C₁₇H₃₁BrO₆ 411.33 Bromoalkene, tert-butyl ester, tetraoxa
(R)-17 (tert-Butyl carbamate derivative) C₂₂H₃₁NO₆ 405.5 tert-Butyl carbamate, ester, spirocyclic
Zygocaperoside (natural product) Not specified Not specified Glycoside, triterpenoid

Key Differences :

  • Bromine vs. Nitrogen : Unlike the nitrogen-containing carbamate in (R)-17 , the bromine in the target compound offers distinct reactivity for halogen-specific reactions (e.g., Suzuki couplings).
  • Synthetic vs. Natural Origin : The target compound is synthetically engineered, whereas Zygocaperoside is a natural glycoside isolated from plant sources, leading to variability in purity and scalability .
Physicochemical Properties
  • Target Compound: Stable at room temperature, with solubility influenced by ether linkages. Bromine’s electronegativity may lower boiling points compared to non-halogenated analogs.
  • (R)-17 : Exhibits enantiomer-specific optical rotation ([α]²⁰D = −14.7 for R-enantiomer) and a retention time of 21.3 min in HPLC .
  • Natural Compounds : Polar glycosides like Zygocaperoside show higher water solubility but lower thermal stability .

Biological Activity

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C17H31BrO6
  • Molecular Weight : 411.33 g/mol
  • Density : 1.182 g/mL at 20°C

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

  • Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.
  • Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Neuroblastoma Treatment :
    • Objective : Evaluate the cytotoxic effects on neuroblastoma cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.
  • Inflammation Modulation :
    • Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.
    • Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of ROSCermakova et al., 2021
CytotoxicityInduction of apoptosis in cancer cellsBioRxiv Study
Anti-inflammatoryReduced cytokine productionIn vitro study

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination and etherification. For example, bromoalkene intermediates are often generated using anhydrous solvents (e.g., THF or DCM) with reagents like ethyl 2-bromoacetate under reflux conditions. Purification typically employs flash column chromatography with gradients of cyclohexane/ethyl acetate (9:1 to 5:1) to isolate intermediates, followed by vacuum evaporation to remove solvents . Yield optimization may require stoichiometric control of lithium bis(trimethylsilyl)amide as a base .

Q. How is structural confirmation achieved for this compound and its intermediates?

  • Methodological Answer : Structural characterization relies on:

  • 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., tert-butyl groups at δ 1.49 ppm, ester carbonyls at δ 170.9 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., [M+H]+ peaks matching theoretical values) .
  • IR Spectroscopy : To identify functional groups like C=O (1690–1751 cm⁻¹) and ether linkages (1099–1165 cm⁻¹) .

Q. What storage conditions are advised to maintain compound stability?

  • Methodological Answer : Despite room-temperature storage recommendations, hygroscopic tendencies of tert-butyl derivatives necessitate desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) are advised to validate shelf life .

Advanced Research Questions

Q. How can researchers address contradictions in stability data between commercial specifications and experimental observations?

  • Methodological Answer : Discrepancies may arise from trace moisture or impurities. Mitigation strategies include:

  • Karl Fischer titration to quantify water content in batches.
  • Thermogravimetric Analysis (TGA) to assess decomposition thresholds.
  • Controlled recrystallization using anhydrous solvents (e.g., dried DCM) to remove destabilizing impurities .

Q. What experimental design considerations are critical for optimizing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Stereochemical control requires:

  • Chiral reagents (e.g., (R)- or (S)-configured starting materials) to direct enantioselectivity .
  • Polarimetric monitoring ([α]20D values) to track optical activity during synthesis .
  • Temperature modulation (e.g., cryogenic conditions for kinetically controlled reactions) to minimize racemization .

Q. How can analytical methods be tailored to resolve co-elution issues in HPLC purity assays?

  • Methodological Answer : Co-elution challenges are addressed by:

  • Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) to improve peak separation.
  • Utilizing UPLC with sub-2µm particle columns for higher resolution.
  • Cross-validating with 2D-LC or NMR-guided fractionation to confirm purity thresholds ≥97% .

Q. What strategies are effective in reconciling low yields during bromoalkene formation?

  • Methodological Answer : Yield improvements involve:

  • Catalyst screening : Tetrabutylammonium iodide (0.1–1 mol%) enhances bromide displacement efficiency .
  • Solvent optimization : Replacing THF with DMF to stabilize transition states in SN2 mechanisms.
  • In situ monitoring : FTIR or LC-MS to track reaction progress and terminate at peak conversion .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for tert-butyl derivatives in different solvent systems?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) can alter peak positions. Internal standards (e.g., TMS) and solvent-referenced calibration are essential. For example, tert-butyl protons may shift upfield in polar aprotic solvents due to reduced shielding . Cross-referencing with computational models (DFT) can validate assignments .

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